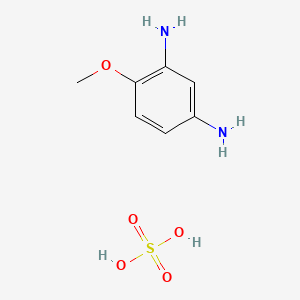

2,4-Diaminoanisole sulfate

説明

Historical Context of Research on Aromatic Amines and Hair Dye Components

The use of synthetic organic compounds in hair dyes dates back to the late 19th century. nih.gov Early formulations often utilized aromatic amines as primary intermediates which, when combined with an oxidizing agent like hydrogen peroxide, would form colored molecules within the hair shaft. nih.govcancer.org The widespread use of these dyes spurred scientific inquiry into their composition and potential effects.

In the mid-1970s, a significant shift in the research landscape occurred with the application of the Salmonella typhimurium mutagenicity assay, commonly known as the Ames test, to cosmetic ingredients. nih.gov Research suggested that a high percentage of oxidative hair dye ingredients exhibited mutagenic properties in this bacterial assay, raising questions about their potential carcinogenicity. nih.gov This led to a more intense focus on the toxicological profiles of individual components, including aromatic amines like 2,4-diaminoanisole (B165692).

Evolution of Research Perspectives on 2,4-Diaminoanisole Sulfate (B86663)

Initially, research on 2,4-diaminoanisole sulfate was primarily focused on its efficacy as a hair dye component. innospk.com However, following the broader concerns raised in the 1970s about the safety of hair dye ingredients, the research perspective shifted dramatically towards toxicological evaluation. cancer.orgflcancer.com

Subsequent long-term feeding studies in animal models became a cornerstone of the research into this compound. Studies conducted by the National Cancer Institute (NCI) in the late 1970s demonstrated that dietary administration of this compound was associated with an increased incidence of tumors in rats and mice. nih.govnih.gov Specifically, in Fischer 344 rats, it was found to be carcinogenic, causing malignant tumors of the skin and its associated glands, as well as malignant thyroid tumors in both sexes. nih.gov In mice, it led to an increased incidence of thyroid gland tumors. nih.gov

These findings were pivotal in shaping the scientific consensus on the compound. The International Agency for Research on Cancer (IARC) has classified 2,4-diaminoanisole as "possibly carcinogenic to humans (Group 2B)". who.int Similarly, the U.S. National Toxicology Program (NTP) lists this compound as "reasonably anticipated to be a human carcinogen". nih.govnih.gov It is important to note that while epidemiological studies have examined cancer risks in hairdressers and personal users of hair dyes, these studies have not specifically evaluated exposure to this compound. nih.gov

Global Regulatory Landscape Influencing Research Trajectories on Aromatic Amines

The research findings on this compound and other aromatic amines have had a profound impact on the global regulatory landscape for cosmetics.

In the United States , the Food and Drug Administration (FDA) issued a regulation that would have required a warning label on hair dye products containing 2,4-diaminoanisole or its sulfate, stating that the ingredient could penetrate the skin and had been determined to cause cancer in laboratory animals. nih.govnih.govfda.gov In response to this, and before the regulation became fully effective in 1980, manufacturers voluntarily removed these chemicals from their hair dye formulations. nih.govca.gov

The European Union has taken a more stringent approach. As part of its comprehensive regulations on cosmetic products, which prohibit the use of substances classified as carcinogenic, mutagenic, or toxic for reproduction (CMR), 2,4-diaminoanisole and its salts are banned from use in cosmetic products. iarc.frnih.govcriticalcatalyst.comcompliancegate.com This ban has been in effect since 1978. iarc.fr

Other jurisdictions have also classified 2,4-diaminoanisole as a carcinogen, including Finland, Germany, Sweden, and Switzerland. iarc.fr In Australia, it is classified as a Category 2 carcinogenic substance. These regulatory actions, driven by the body of scientific research, effectively curtailed the use of this compound in consumer hair dyes in many parts of the world, thereby influencing the subsequent direction of research away from this specific compound and towards the evaluation of its potential replacements and other cosmetic ingredients. cancer.orgflcancer.com

特性

IUPAC Name |

4-methoxybenzene-1,3-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.H2O4S/c1-10-7-3-2-5(8)4-6(7)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJQHYWUHGBBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O.H2O4S, C7H12N2O5S | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

615-05-4 (Parent) | |

| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminoanisole sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039156417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020398 | |

| Record name | C.I. Oxidation Base 12A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-diaminoanisole sulfate appears as off-white to violet or dark brown powder. Emits toxic fumes of nitrogen oxides and sulfur oxides when heated to decomposition., Off-white to violet solid; [Merck Index] Brown-grey powder; [MSDSonline] | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Diaminoanisole sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 65.3 °F (NTP, 1992), SOLUBLE IN WATER & ETHANOL, Insoluble in sodium hydroxide | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OFF-WHITE TO VIOLET POWDER | |

CAS No. |

39156-41-7, 6219-67-6 | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39156-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminoanisole sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039156417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Oxidation Base 12A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzene-1,3-diamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-methoxy-m-phenylenediammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4U4U64VRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

372 to 378 °F (decomposes) (NTP, 1992) | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Investigations into Genotoxicity and Mutagenicity of 2,4 Diaminoanisole Sulfate

In Vitro Genotoxicity Assessments

In vitro studies are crucial for identifying the genotoxic potential of a substance in a controlled laboratory setting. 2,4-Diaminoanisole (B165692) has been evaluated using bacterial and mammalian cell systems.

Bacterial Reverse Mutation Assays (e.g., Salmonella typhimurium with Metabolic Activation)

2,4-Diaminoanisole has demonstrated mutagenic properties in bacterial reverse mutation assays, particularly in Salmonella typhimurium strains. A key finding is that the compound's mutagenic activity is dependent on metabolic activation. iarc.fr This means that enzymes, typically from rat liver extracts (S9 fraction), are required to convert the compound into a form that can alter the genetic material of the bacteria.

The compound has been shown to cause frameshift mutations in S. typhimurium in the presence of liver microsomes from various species, including mice, rats, rabbits, and humans. iarc.fr Frameshift mutagens cause insertions or deletions of base pairs in the DNA, which can lead to nonfunctional proteins. While most bacterial assays showed negative results for some related compounds, two studies reported an increase in mutation frequency with S. typhimurium strain TA98 when metabolic activation was present. cir-safety.org The reaction product of 2,4-diaminoanisole and hydrogen peroxide was also found to be mutagenic in Salmonella with and without an external metabolic activation system. iarc.fr

Table 1: Summary of Bacterial Reverse Mutation Assay Findings for 2,4-Diaminoanisole

| Test System | Metabolic Activation | Result | Key Finding | Reference |

| Salmonella typhimurium | Required | Positive | Induces frameshift mutations | iarc.fr |

| S. typhimurium TA98 | Required | Positive | Increased mutation frequency | cir-safety.org |

| Salmonella (with H₂O₂) | With and Without | Positive | Mutagenic | iarc.fr |

Mammalian Cell Gene Mutation Studies

Investigations using mammalian cells in culture have further elucidated the genotoxic profile of 2,4-Diaminoanisole. The compound has been found to induce gene mutations in cultured rodent cells. iarc.fr Specifically, it caused mutations at the hypoxanthine (B114508) phosphoribosyltransferase (hprt) locus in Chinese hamster V79 cells, both with and without metabolic activation. industrialchemicals.gov.au

Table 2: Mammalian Cell Gene Mutation Study Results for 2,4-Diaminoanisole

| Cell Line | Locus | Metabolic Activation | Result | Reference |

| Rodent cells | Not specified | Not specified | Positive | iarc.fr |

| Chinese hamster V79 | hprt | With and Without | Positive | industrialchemicals.gov.au |

Chromosomal Aberration Induction in Cultured Rodent Cells

In addition to gene mutations, 2,4-Diaminoanisole has been shown to induce larger-scale genetic damage in the form of chromosomal aberrations. Studies on cultured rodent cells, such as Chinese hamster ovary (CHO) cells and lung fibroblasts, have reported the induction of chromosomal aberrations. iarc.frindustrialchemicals.gov.au This effect was observed irrespective of the presence of metabolic activation. industrialchemicals.gov.au The induction of chromosomal aberrations indicates that the compound can cause structural changes to the chromosomes. industrialchemicals.gov.au

Table 3: Chromosomal Aberration Induction by 2,4-Diaminoanisole in Rodent Cells

| Cell Type | Metabolic Activation | Result | Reference |

| Rodent cells | Not specified | Positive | iarc.fr |

| Chinese hamster ovary (CHO) | Independent | Positive | industrialchemicals.gov.au |

| Chinese hamster lung fibroblasts | Independent | Positive | industrialchemicals.gov.au |

Unscheduled DNA Synthesis (UDS) Assays in Human Cell Lines (e.g., HeLa cells)

Unscheduled DNA synthesis (UDS) is a type of DNA repair that occurs in response to DNA damage. An increase in UDS can indicate that a chemical has damaged the DNA. 2,4-Diaminoanisole has been found to induce UDS in human HeLa cells, both with and without the addition of an S9 metabolic activation system. iarc.frindustrialchemicals.gov.au This finding provides further evidence of the compound's ability to cause DNA damage in human cells. iarc.fr

Table 4: Unscheduled DNA Synthesis (UDS) Assay Results for 2,4-Diaminoanisole

| Cell Line | Metabolic Activation | Result | Reference |

| HeLa cells | With and Without | Positive | iarc.frindustrialchemicals.gov.au |

In Vivo Genotoxicity Assessments

In vivo studies, which are conducted in living organisms, provide a more comprehensive understanding of a substance's genotoxic potential by taking into account the absorption, distribution, metabolism, and excretion processes.

DNA Adduct Formation Studies in Experimental Animals

DNA adducts are segments of DNA that are covalently bonded to a chemical. The formation of DNA adducts is a critical step in the initiation of carcinogenesis. While direct observation of DNA binding in vivo has not been reported for 2,4-diaminoanisole, related studies offer some insights. industrialchemicals.gov.au The compound was reported to induce DNA double-strand breaks in the liver cells of rats and in primary rat hepatocytes in culture. industrialchemicals.gov.au Furthermore, DNA damage was observed in the liver and brain of mice as measured by the Comet assay. iarc.fr However, no covalent binding to hepatic RNA or DNA was detected in one particular study. iarc.fr

Table 5: In Vivo DNA Damage and Adduct Formation Studies on 2,4-Diaminoanisole

| Animal Model | Endpoint | Tissue | Result | Reference |

| Rat | DNA double-strand breaks | Liver cells | Positive | industrialchemicals.gov.au |

| Mouse | DNA damage (Comet assay) | Liver, Brain | Positive | iarc.fr |

| Rat | Covalent binding to DNA/RNA | Liver | Negative | iarc.fr |

RNA Adduct Formation Studies

Research into the molecular interactions of 2,4-Diaminoanisole has revealed its capacity to form adducts with RNA. In vitro studies have demonstrated that liver microsomes can catalyze the irreversible binding of 2,4-Diaminoanisole to endogenous microsomal RNA. iarc.fr This binding suggests a potential mechanism for its toxic effects at a cellular level. However, it is noteworthy that in vivo studies have not detected covalent binding to hepatic RNA or DNA. iarc.fr This discrepancy between in vitro and in vivo findings indicates that the metabolic and detoxification processes within a whole organism may significantly differ from those in isolated cellular components. The formation of RNA adducts, as opposed to DNA adducts, has also been noted for other carcinogenic compounds. wikimedia.org

Mechanistic Hypotheses for Genotoxic Activity

The genotoxicity of 2,4-Diaminoanisole is significantly influenced by metabolic activation. The compound itself is not directly mutagenic in all systems, but becomes a potent mutagen upon metabolic processing. iarc.fr This activation can be facilitated by various enzyme systems.

Liver Microsomes: The primary pathway for the metabolic activation of 2,4-Diaminoanisole involves cytochrome P-450 enzymes found in liver microsomes. iarc.frnih.gov Studies have shown that in the presence of an exogenous metabolic activation system (S9) from the liver of rats, mice, and even humans, 2,4-Diaminoanisole is converted into products that cause frameshift mutations in Salmonella typhimurium. iarc.fr The requirement for this metabolic activation is a key characteristic of its mutagenic potential.

Prostaglandin (B15479496) H Synthase (PHS): Beyond the liver, other enzymes can also activate 2,4-Diaminoanisole. Prostaglandin H synthase (PHS), an enzyme found in high concentrations in tissues like the urinary bladder, has been shown to metabolize 2,4-Diaminoanisole into mutagenic products. iarc.frcanada.ca Ram seminal vesicle microsomes, which are rich in PHS, were used in some of the initial studies that demonstrated this activation pathway. iarc.fr This finding is significant as it suggests that genotoxicity can occur in extrahepatic tissues, potentially explaining the observation of tumors in organs other than the liver.

The following table summarizes the key findings related to the metabolic activation of 2,4-Diaminoanisole:

| Activating System | Experimental System | Observation | Reference |

| Liver Microsomes (Rat, Mouse, Human) | Salmonella typhimurium | Frameshift mutations | iarc.fr |

| Prostaglandin H Synthase (Ram Seminal Vesicle Microsomes) | Salmonella typhimurium | Formation of mutagenic products | iarc.fr |

Influence of Deuterium (B1214612) Substitution on O-Demethylation as a Detoxification Pathway

O-demethylation is considered a detoxification pathway for 2,4-Diaminoanisole. This process involves the removal of the methyl group from the anisole (B1667542) structure, leading to metabolites that are more readily excreted. To investigate the importance of this pathway, studies have utilized deuterium substitution. When the hydrogen atoms in the methyl group of 2,4-Diaminoanisole are replaced with deuterium, the O-demethylation process is slowed down.

This isotopic substitution has been shown to have a significant impact on the genotoxicity of the compound. Research has demonstrated that the mutagenicity of 2,4-Diaminoanisole increases when O-demethylation is hindered by deuterium substitution. iarc.fr Concurrently, the covalent binding of the compound to macromolecules also increases. iarc.fr These findings strongly support the hypothesis that O-demethylation is a critical detoxification route, and any inhibition of this pathway can enhance the genotoxic and carcinogenic potential of 2,4-Diaminoanisole.

The table below outlines the effects of deuterium substitution on the biological activity of 2,4-Diaminoanisole:

| Modification | Effect on O-Demethylation | Effect on Mutagenicity | Effect on Covalent Binding | Reference |

| Deuterium Substitution of Methyl Group | Decreased | Increased | Increased | iarc.fr |

Comprehensive Analysis of 2,4 Diaminoanisole Sulfate Carcinogenicity Studies

Carcinogenesis Bioassays in Experimental Animal Models

Bioassays of technical-grade 2,4-diaminoanisole (B165692) sulfate (B86663) have been conducted in Fischer 344 rats and B6C3F1 mice to determine its potential carcinogenicity. nih.govnih.gov These studies involved administering the compound in the feed to groups of 50 male and 50 female animals of each species at two different concentrations. nih.gov The results of these bioassays provide sufficient evidence of carcinogenicity in experimental animals, leading to the classification of 2,4-diaminoanisole sulfate as reasonably anticipated to be a human carcinogen. nih.govnih.gov

Rodent Carcinogenicity Studies (e.g., Fischer 344 Rats, B6C3F1 Mice)

Long-term feeding studies in Fischer 344 rats and B6C3F1 mice have demonstrated that oral exposure to this compound induces tumors in various tissues. nih.govindustrialchemicals.gov.au The studies, conducted by the National Cancer Institute, involved administering the chemical in the diet for 78 weeks, followed by an observation period. nih.goviarc.fr

Thyroid Gland Neoplasms (Follicular Cell Adenomas and Carcinomas, C-cell Tumors)

Dietary administration of this compound has been shown to cause thyroid gland tumors in both rats and mice. nih.govnih.gov In Fischer 344 rats of both sexes, a significantly increased incidence of malignant follicular-cell thyroid tumors, including papillary adenocarcinomas, follicular-cell carcinomas, and papillary cystadenocarcinomas, was observed. nih.govnih.gov Male rats also showed a significant increase in the combined incidence of C-cell adenomas and carcinomas. nih.govnih.gov

In B6C3F1 mice, the combined incidence of follicular-cell adenomas and carcinomas was significantly increased in high-dose females. nih.gov High-dose male mice exhibited a significant increase in the incidence of follicular-cell adenomas, though no carcinomas were observed in this group. nih.govnih.gov

One study on female Fischer 344 rats fed this compound for up to 86 weeks found a high incidence of thyroid tumors. nih.gov Even a short exposure of 10 weeks at a high concentration resulted in a 42% tumor incidence. nih.gov The study noted that the compound had goitrogenic effects, leading to the proliferation of basophilic flattened epithelium and the formation of adenomatous or papillary neoplasms. nih.gov

Table 1: Incidence of Thyroid Neoplasms in Rodents Fed this compound

| Species/Sex | Tumor Type | Incidence |

|---|---|---|

| Fischer 344 Rats (Male) | Malignant Follicular-Cell Tumors | Significantly Increased |

| C-cell Adenoma or Carcinoma | Significantly Increased nih.govnih.gov | |

| Fischer 344 Rats (Female) | Malignant Follicular-Cell Tumors | Significantly Increased |

| B6C3F1 Mice (Male) | Follicular-Cell Adenomas | Significantly Increased nih.gov |

| B6C3F1 Mice (Female) | Follicular-Cell Adenomas and Carcinomas (combined) | Significantly Increased nih.gov |

Zymbal Gland Carcinomas (Squamous-Cell or Sebaceous Adenocarcinoma)

Studies have reported the induction of Zymbal gland carcinomas in rats following dietary administration of this compound. nih.govnih.gov In one study, squamous-cell carcinomas or sebaceous adenocarcinomas of the Zymbal gland were observed in both male and female Fischer 344 rats. iarc.fr The incidence was statistically significant in both high-concentration male and female groups compared to controls. iarc.fr

Mammary Gland Adenocarcinomas

Dietary administration of this compound has been linked to the development of mammary gland adenocarcinomas in female rats. nih.govnih.gov In a study with female Fischer 344 rats, mammary adenocarcinomas were observed in the treated groups, with a notable incidence at an intermediate concentration. iarc.fr Another study reported that the mammary tumor incidence was nearly five times higher in rats fed this compound compared to controls. nih.gov The National Toxicology Program also noted that dietary administration to female rats induced mammary adenocarcinomas. silentspring.org Animal studies have shown that dye constituents like this compound can induce tumors in the mammary glands of rats. news-medical.net

Preputial Gland Tumors (Adenoma, Papilloma, Carcinoma)

An increased incidence of preputial gland tumors has been observed in male rats exposed to this compound. nih.govnih.gov This includes a combined incidence of adenomas, papillomas, and carcinomas. nih.goviarc.fr In female rats, carcinomas of the clitoral gland, the female analogue of the preputial gland, were also found. iarc.fr

Skin Carcinomas (Squamous- or Basal-Cell, Sebaceous Adenocarcinoma)

Dietary administration of this compound has been shown to cause skin carcinomas in male rats. nih.govnih.gov The types of skin tumors observed include squamous-cell carcinomas, basal-cell carcinomas, and sebaceous adenocarcinomas. nih.goviarc.fr The incidence of these malignant skin tumors was significantly increased in high-dose male rats. nih.goviarc.fr

Clitoral Gland Carcinomas

Studies in female Fischer 344 rats have demonstrated a link between the dietary administration of this compound and the development of clitoral gland carcinomas. oup.com In one study, 45% of female rats fed a diet containing 0.24% of the compound developed clitoral tumors. oup.com The types of carcinomas observed included squamous-cell or sebaceous carcinomas. nih.govnih.gov Another study reported carcinomas of the clitoral gland in female rats, further supporting the carcinogenic potential of this compound at this site. researchgate.net The incidence of these tumors was found to be statistically significant. iarc.fr

Pituitary Gland Tumors

Research has also indicated that this compound can induce pituitary gland tumors in female Fischer 344 rats. While pituitary gland lesions were observed in all experimental groups, tumors were only found in the animals that had been fed this compound. oup.com This suggests a specific carcinogenic effect of the compound on the pituitary gland in this animal model. oup.comnih.govnih.gov

Route-Specific Carcinogenicity Investigations (e.g., Dietary Administration, Dermal Application of Formulations)

The primary route of exposure in many carcinogenicity studies of this compound has been through dietary administration. These studies have consistently shown that oral exposure to the compound leads to the development of tumors in various organs in both rats and mice. nih.govnih.gov For instance, dietary administration has been linked to thyroid gland tumors in both species. nih.govnih.gov In rats, it has also been shown to cause cancers of the Zymbal gland, skin, and preputial or clitoral glands. nih.govnih.gov

Conversely, studies involving the dermal application of hair dye formulations containing this compound have been deemed inadequate for evaluating its carcinogenicity. iarc.frinchem.org This is often due to the test agent being a mixture of compounds, making it difficult to attribute carcinogenic effects solely to this compound. iarc.fr However, it is known that this compound can be absorbed through the skin. nj.govnih.gov

Co-Carcinogenicity and Tumor Promotion Studies (e.g., Interaction with N-Butyl-N-(4-hydroxybutyl)nitrosamine (NBHPA) on Thyroid Tumorigenesis)

Investigations into the co-carcinogenic and tumor-promoting effects of this compound have revealed its potential to enhance the carcinogenic effects of other chemicals. One notable study examined its interaction with N-Butyl-N-(4-hydroxybutyl)nitrosamine (NBHPA), a known bladder carcinogen. When administered together, the combination of NBHPA and this compound significantly increased the incidence of thyroid adenomas and carcinomas in rats compared to NBHPA alone. iarc.fr This suggests a promoting effect of this compound on thyroid tumorigenesis. iarc.fr

Another study investigated the synergistic effects of three thyroid carcinogens: this compound, N,N'-diethylthiourea, and 4,4'-thiodianiline. The simultaneous administration of these three compounds in the diet of male rats resulted in a 100% incidence of thyroid adenocarcinomas, a rate significantly higher than in the groups treated with each chemical individually. researchgate.net

Human Epidemiological Studies and Cancer Risk Assessments

While animal studies provide strong evidence for the carcinogenicity of this compound, human epidemiological data is more limited and has not established a definitive causal link. nih.govnih.govpersonalcareinsights.com

Occupational Exposure Studies (e.g., Hairdressers and Cosmetologists)

Hairdressers and cosmetologists are among the occupational groups with potential exposure to this compound through their work with hair dyes. nih.gov The International Agency for Research on Cancer (IARC) has classified occupational exposure for hairdressers and barbers as "probably carcinogenic to humans" (Group 2A). personalcareinsights.combmj.com Some studies have suggested an increased risk of certain cancers, such as bladder cancer, among these professionals, with the risk potentially increasing with the duration of their career. personalcareinsights.com However, these studies have not specifically evaluated exposure to this compound itself. iarc.fr

Personal Use Exposure Studies (e.g., Hair Dye Users)

For personal users of hair dyes, the evidence for a direct link to cancer is inconclusive. personalcareinsights.combmj.com The IARC has classified personal use of hair dyes as "not classifiable as to its carcinogenicity to humans" (Group 3). bmj.com While some studies have suggested associations between personal hair dye use and an increased risk of certain cancers, such as breast and ovarian cancer, particularly among Black women, a direct causal relationship has not been established. personalcareinsights.comnews-medical.netebsco.com It is important to note that many modern hair dye formulations have been changed, and this compound is no longer a common ingredient in these products. personalcareinsights.com

Limitations and Challenges in Human Carcinogenicity Data Specific to this compound Exposure

The International Agency for Research on Cancer (IARC) has concluded that there is "inadequate evidence in humans for the carcinogenicity of 2,4-diaminoanisole". iarc.fr Consequently, the classification of this compound as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) is based on sufficient evidence from experimental animal studies, not on human data. nih.govnih.gov

Several key factors contribute to the inadequacy of human carcinogenicity data.

Table 3.2.3-1: Major Limitations in Human Carcinogenicity Data for this compound

| Limitation/Challenge | Description | Impact on Carcinogenicity Assessment |

|---|---|---|

| Absence of Specific Epidemiological Studies | No epidemiological research has been conducted to directly evaluate cancer risk from exposure specifically to this compound. nih.govnih.gov | There is no direct human evidence to confirm or refute the findings from animal studies. Risk assessment for humans relies on extrapolation from animal data. |

| Confounding Exposures in Studied Cohorts | Epidemiological studies of hairdressers and cosmetologists involve exposure to a multitude of chemicals in hair dye formulations and other cosmetic products, not just this compound. tandfonline.com | It is scientifically difficult to attribute any observed increase in cancer incidence within these occupational groups to a single chemical agent. tandfonline.com |

| Historical Changes in Formulations | 2,4-Diaminoanisole and its sulfate salt were voluntarily removed from hair dye formulations in the late 1970s and early 1980s following safety warnings. chemicalbook.combmj.com | This change makes it challenging to assess the long-term cancer risk in cohorts whose exposure period and product formulation varied significantly over time. bmj.com |

| Lack of Quantitative Exposure Data | There is a scarcity of historical data quantifying the levels of exposure to this compound among either consumers or professionals. iarc.fr | Without precise exposure data, establishing a dose-response relationship in human populations is not possible. |

| Use in Mixed Formulations | Early animal studies that prompted concern used commercial hair dye formulations containing a mixture of compounds, which included this compound. inchem.orgiarc.fr | These studies could not evaluate the carcinogenic potential of the pure compound alone, a limitation that also extends to interpreting human exposure to these complex mixtures. iarc.fr |

Detailed Research Findings on Limitations

The primary routes of potential human exposure to this compound were through dermal contact and inhalation, mainly for consumers using hair dyes and for professionals such as hairdressers and cosmetologists. nih.govchemicalbook.com In the 1970s, it was estimated that as many as 400,000 workers in the United States were potentially exposed to the compound. iarc.fr However, epidemiological studies conducted on these occupational groups have been unable to isolate the effects of this specific chemical. iarc.fr NIOSH studies suggested an association between cancer and employment as a cosmetologist, but acknowledged the difficulty in attributing this risk to a specific substance like 2,4-diaminoanisole due to the wide variety of chemical exposures. tandfonline.com

Furthermore, the composition of hair dyes has changed significantly over the decades. bmj.com Following a warning from the U.S. Food and Drug Administration regarding its carcinogenicity in laboratory animals, manufacturers voluntarily removed this compound from their products around 1980. chemicalbook.combmj.com This reformulating of products complicates the interpretation of long-term epidemiological studies on hair dye users. For instance, a major 2020 prospective cohort study on permanent hair dye use and cancer risk was unable to perform a stratified analysis for use before or after 1980 because an insufficient number of participants began using these products after the formulation change. bmj.com

This lack of specific human data means that regulatory and scientific bodies must rely on animal study results to assess the potential risk to humans, a process that has its own set of challenges and uncertainties.

Toxicokinetic and Metabolic Fate of 2,4 Diaminoanisole Sulfate

Absorption, Distribution, and Excretion (ADME) Studies of 2,4-Diaminoanisole (B165692).iarc.frnih.govnih.gov

The journey of 2,4-Diaminoanisole through the body involves several key processes: absorption, distribution, metabolism, and excretion (ADME). Studies using radiolabelled [14C]2,4-diaminoanisole have been instrumental in elucidating these pathways in various models, including humans, monkeys, and rodents. iarc.frindustrialchemicals.gov.au

Dermal Absorption Mechanisms and Rates in Vivo (Human and Rhesus Monkey Models).iarc.frcir-safety.org

Dermal absorption of 2,4-Diaminoanisole has been investigated in both humans and Rhesus monkeys. nih.gov In human male volunteers, a 24-hour application of [14C]2,4-diaminoanisole to the forearm resulted in an estimated skin penetration of 3.9% ± 0.9%, as measured by the amount of radioactivity excreted in the urine. iarc.frindustrialchemicals.gov.au Similarly, in Rhesus monkeys, a 24-hour application to the abdomen led to a skin penetration of 4.7% ± 4.3%, also determined through urinary excretion of the radiolabel. iarc.frindustrialchemicals.gov.au These studies indicate that a small but measurable amount of 2,4-Diaminoanisole can be absorbed through the skin. nih.gov The peak rate of absorption and urinary excretion in humans occurred between 4 and 8 hours, while in Rhesus monkeys, it was between 8 and 12 hours. cir-safety.org

Dermal Absorption of 2,4-Diaminoanisole

| Species | Application Site | Exposure Duration (hours) | Skin Penetration (%) |

|---|---|---|---|

| Human (male) | Ventral Forearm | 24 | 3.9 ± 0.9 |

Oral and Intraperitoneal Absorption and Excretion Profiles in Rodents.iarc.frnih.govnih.gov

In rodents, 2,4-Diaminoanisole is rapidly absorbed and excreted following oral and intraperitoneal administration. industrialchemicals.gov.au After a single intraperitoneal injection of [14C]2,4-diaminoanisole in rats, approximately 85% of the radioactivity was excreted in the urine and 9% in the feces within 48 hours. iarc.frnih.govnih.gov Following oral administration to rats, the compound is well-absorbed, with excretion split almost equally between urine and feces. industrialchemicals.gov.au Over a five-day period, 49.9% ± 6.9% of the administered oral dose was recovered in the urine and 52.1% ± 4.8% in the feces. iarc.fr The presence of radioactivity in the feces after oral administration is partly due to biliary excretion, which accounted for 5.6% ± 1.7% of the dose within 3 hours. iarc.fr

Excretion of [14C]2,4-Diaminoanisole in Rats (48 hours post-administration)

| Administration Route | % Excreted in Urine | % Excreted in Feces |

|---|

Tissue Distribution and Clearance Studies.nih.govinchem.org

Following absorption, 2,4-Diaminoanisole is distributed to various tissues. In rats, after intraperitoneal injection, the highest concentrations of the compound and its metabolites are found in the liver and kidneys. inchem.org Studies have shown that while the unbound form of the compound is cleared rapidly from plasma, liver, and kidneys, a considerable amount remains irreversibly bound to proteins in these organs 24 hours after administration. nih.gov This binding is particularly localized in the microsomal fraction of liver and kidney cells. nih.gov

Metabolic Pathways and Biotransformation of 2,4-Diaminoanisole.iarc.frindustrialchemicals.gov.au

Once absorbed, 2,4-Diaminoanisole undergoes extensive metabolism. iarc.fr The primary metabolic pathways involve N-acetylation, C-hydroxylation, and O-demethylation, which are catalyzed by cytochrome P450-dependent enzymes. industrialchemicals.gov.au

N-Acetylation Processes and Metabolite Identification (e.g., 4-acetylamino-2-aminoanisole, 2,4-diacetylaminoanisole).iarc.frindustrialchemicals.gov.au

The main metabolic pathway for 2,4-Diaminoanisole in rats is N-acetylation of the amino groups. industrialchemicals.gov.aunih.gov This process leads to the formation of major metabolites such as 4-acetylamino-2-aminoanisole and 2,4-diacetylaminoanisole. iarc.frindustrialchemicals.gov.au These acetylated metabolites are then excreted in the urine, both in their free form and as conjugates with glucuronic acid and sulfates. iarc.frindustrialchemicals.gov.au

C-Hydroxylation and O-Demethylation Pathways (e.g., 2,4-diacetylaminophenol, 5-hydroxy-2,4-diacetylaminoanisole).industrialchemicals.gov.aunih.gov

In addition to N-acetylation, 2,4-Diaminoanisole is also metabolized through oxidative pathways. nih.gov O-demethylation results in the formation of 2,4-diacetylaminophenol. industrialchemicals.gov.aunih.gov Ring hydroxylation, another oxidative process, produces metabolites like 5-hydroxy-2,4-diacetylaminoanisole. industrialchemicals.gov.aunih.gov A minor pathway involving ω-oxidation has also been identified, leading to the formation of 2-methoxy-5-(glycolamido)acetanilide or its isomer. industrialchemicals.gov.aunih.gov These metabolites are also excreted as free compounds or as glucuronic acid conjugates. industrialchemicals.gov.au

Major Identified Metabolites of 2,4-Diaminoanisole

| Metabolic Pathway | Metabolite |

|---|---|

| N-Acetylation | 4-acetylamino-2-aminoanisole |

| N-Acetylation | 2,4-diacetylaminoanisole |

| O-Demethylation | 2,4-diacetylaminophenol |

| C-Hydroxylation | 5-hydroxy-2,4-diacetylaminoanisole |

Role of Cytochrome P450-Dependent Pathways and Prostaglandin (B15479496) H Synthase in Metabolism

The metabolic activation of 2,4-diaminoanisole is significantly influenced by two major enzyme systems: cytochrome P450 (CYP450)-dependent pathways and prostaglandin H synthase (PHS).

The metabolism and subsequent covalent binding of 2,4-diaminoanisole to cellular macromolecules have been demonstrated to be dependent on cytochrome P450 enzymes. iarc.fr In vitro studies using rat liver and kidney microsomes have shown that the presence of NADPH and oxygen facilitates the formation of products that covalently bind to microsomal proteins. iarc.fr This process is influenced by various factors that modulate CYP450 activity. For instance, pretreatment with phenobarbital (B1680315), a known inducer of CYP450 enzymes, leads to an increase in covalent binding, while inhibitors of these enzymes decrease it. iarc.fr However, pretreatment with β-naphthoflavone did not show any effect on the binding. iarc.fr This suggests that specific CYP450 isozymes are involved in the metabolic activation of 2,4-diaminoanisole.

In addition to the cytochrome P450 system, prostaglandin H synthase (PHS) also plays a crucial role in the metabolism of 2,4-diaminoanisole. iarc.fr PHS, particularly its peroxidase activity, can metabolize this compound into mutagenic products. iarc.frnih.gov This has been observed in studies using ram seminal vesicle microsomes and purified prostaglandin H synthase. iarc.fr The peroxidase component of PHS catalyzes the co-oxidation of xenobiotics during the reduction of prostaglandin G2 to prostaglandin H2. taylorandfrancis.com This pathway is significant in tissues with low mixed-function oxidase activity but high PHS levels, such as the renal medulla.

Formation of Reactive Metabolites and Covalent Binding to Macromolecules (e.g., Microsomal Proteins in Liver and Kidneys)

The metabolic processes involving cytochrome P450 and prostaglandin H synthase lead to the formation of reactive metabolites of 2,4-diaminoanisole. These reactive intermediates are capable of covalently binding to cellular macromolecules, a critical step in initiating toxicity.

Studies have demonstrated the in vivo covalent binding of radiolabeled 2,4-diaminoanisole to proteins in the liver and kidneys of rats. nih.gov Following administration, a significant amount of the compound was found bound to liver protein, with the majority localized in the microsomal fraction. nih.gov The extent of this binding is modulated by the activity of metabolizing enzymes. Pretreatment of rats with phenobarbital increased the covalent binding by 83%, whereas β-naphthoflavone pretreatment resulted in a 43% increase. nih.gov This indicates that multiple CYP450 isoenzymes contribute to the activation of 2,4-diaminoanisole.

The binding is not limited to proteins; in vitro studies have shown that liver microsomes can catalyze the irreversible binding of 2,4-diaminoanisole metabolites to endogenous microsomal RNA. iarc.fr However, no significant binding to purified calf thymus DNA was detected in either in vitro or in vivo experiments. iarc.frnih.gov This suggests a degree of selectivity in the macromolecular targets of the reactive metabolites. The level of covalent binding to microsomal proteins in the liver and kidneys is influenced by inducers and inhibitors of cytochrome P450. For example, cobalt chloride, a CYP450 inhibitor, decreases the binding.

Table 1: Effect of Pretreatment on Covalent Binding of 2,4-Diaminoanisole In Vivo

| Pretreatment Agent | Effect on Covalent Binding | Percentage Change | Reference |

|---|---|---|---|

| Phenobarbital | Increased | 83% | nih.gov |

| β-Naphthoflavone | Increased | 43% | nih.gov |

| Cobalt Chloride | Decreased | Not specified |

Detoxification Pathways and Conjugation Reactions (e.g., Glucuronic Acid Conjugates)

In parallel with activation pathways, the organism employs detoxification mechanisms to neutralize and eliminate 2,4-diaminoanisole and its metabolites. The primary detoxification routes involve acetylation and conjugation reactions.

Following administration in rats, the major metabolites identified in urine are N-acetylated derivatives, including 4-acetylamino-2-aminoanisole and 2,4-diacetylaminoanisole. Other metabolic transformations include O-demethylation and ring hydroxylation, leading to metabolites such as 2,4-diacetylaminophenol and 5-hydroxy-2,4-diacetylaminoanisole.

These metabolites are subsequently excreted from the body either in their free form or as conjugates. A significant detoxification pathway is conjugation with glucuronic acid. These glucuronide conjugates, along with sulfate (B86663) conjugates, are more water-soluble and are readily excreted in the urine. The process of O-demethylation is also considered a detoxification pathway, as its inhibition has been shown to increase the mutagenicity of 2,4-diaminoanisole.

Table 2: Major Metabolites and Conjugates of 2,4-Diaminoanisole

| Metabolite/Conjugate | Metabolic Pathway | Reference |

|---|---|---|

| 4-Acetylamino-2-aminoanisole | N-acetylation | |

| 2,4-Diacetylaminoanisole | N-acetylation | |

| 2,4-Diacetylaminophenol | O-demethylation, N-acetylation | |

| 5-Hydroxy-2,4-diacetylaminoanisole | Ring hydroxylation, N-acetylation | |

| Glucuronic Acid Conjugates | Glucuronidation | |

| Sulfate Conjugates | Sulfation |

Mechanisms of 2,4 Diaminoanisole Sulfate Induced Organ Specific Toxicity

Thyroid Gland Toxicity Mechanisms

Oral administration of 2,4-diaminoanisole (B165692) sulfate (B86663) has been shown to induce thyroid gland tumors in both rats and mice. nih.gov The mechanisms underlying this toxicity are multifaceted, involving hormonal disruption, cellular changes, and pigment deposition.

Alterations in Thyroid Hormone Homeostasis

Studies in rats have demonstrated that dietary exposure to 2,4-diaminoanisole sulfate significantly disrupts thyroid hormone balance. nih.gov This disruption is characterized by:

Elevated Thyroid-Stimulating Hormone (TSH): A marked increase in serum TSH levels is observed, with some studies reporting a 10- to 16-fold increase in the initial weeks of exposure. iarc.fr

Reduced Thyroxine (T4) and Triiodothyronine (T3): Concurrently, there are significant reductions in the serum concentrations of both T4 and T3. nih.gov

This hormonal imbalance suggests that this compound interferes with the normal functioning of the thyroid gland, leading to a compensatory increase in TSH from the pituitary gland in an attempt to stimulate thyroid hormone production. iarc.frd-nb.info Interestingly, while T4 levels remain suppressed, T3 levels have been observed to nearly recover to normal by the sixth week of exposure in some studies. nih.gov It is important to note that cutaneous application of the compound did not produce the same effects on serum hormone levels. nih.gov

Follicular Cell Hyperplasia and Neoplasia Development Associated with Hormonal Imbalance

The sustained elevation of TSH is a key factor in the development of thyroid lesions. Chronic stimulation of the thyroid gland by high levels of TSH can lead to:

Follicular Cell Hyperplasia: An increase in the number of thyroid follicular cells. nih.gov

Neoplasia: The formation of new, abnormal growths, including both benign adenomas and malignant carcinomas. nih.govnih.gov

In experimental studies, dietary administration of this compound has been shown to significantly increase the incidence of preneoplastic lesions (focal hyperplasia), adenomas, and carcinomas in the thyroid gland of rats. nih.gov The development of these tumors is believed to be linked to the hormonal disruption caused by the chemical. While a direct genotoxic mechanism cannot be entirely ruled out, the association between the chemically-induced hormonal changes and tumor development is a significant finding.

Table 1: Effects of this compound on Thyroid Hormone Levels in Male Wistar Rats

| Timepoint | Serum TSH Level Change | Serum T4 Level Change | Serum T3 Level Change |

| Week 1 | 10-fold increase | Reduced | Reduced |

| Week 3 | 16-fold increase | Reduced | Reduced |

| Week 6 | 2.5-fold increase | Reduced | Near normal |

Data compiled from studies on male Wistar rats fed a diet containing this compound. nih.goviarc.fr

Role of Pigment Deposition in Thyroid Pathogenesis

A notable histological finding in rats treated with this compound is the deposition of a brown pigment within the follicular epithelial cells of the thyroid gland. nih.govnih.gov This pigmentation is a persistent feature, observed even after cessation of exposure. nih.gov

The pigment is typically found in the non-tumorous regions of the thyroid and stains positively with Fontana-Masson, suggesting a melanin-like substance. researchgate.net While the exact role of this pigment in the pathogenesis of thyroid tumors is not fully elucidated, its presence is a consistent marker of exposure and toxicity. nih.gov It has been hypothesized that the pigment may be a result of the enzymatic degradation of this compound by thyroid peroxidase. regulations.gov

Mammary Gland Toxicological Mechanisms and Pathogenesis

In addition to its effects on the thyroid, this compound has been identified as a carcinogen for the mammary gland in female rats. nih.govnih.gov Dietary administration of the compound led to a significantly higher incidence of mammary tumors, specifically adenocarcinomas, compared to control groups. nih.govnih.gov

The exact mechanism for mammary gland carcinogenesis is not as clearly defined as that for the thyroid. However, the response appears to be dose-related. nih.gov Some studies have noted a nearly five-fold increase in mammary tumor incidence at certain dietary concentrations. nih.gov It is worth noting that in some studies, the incidence of mammary fibroadenomas was significantly greater in low-dose females compared to controls, while the high-dose group showed an inverse relationship, suggesting a complex dose-response. epa.gov

Zymbal Gland and Other Glandular Tissue Responses and Mechanistic Hypotheses

The Zymbal glands, which are modified sebaceous glands located at the base of the ear in rodents, are another target for the carcinogenic effects of this compound. nih.gov Studies have shown a significant increase in the incidence of squamous-cell carcinomas and sebaceous adenocarcinomas of the Zymbal gland in both male and female rats fed diets containing the compound. iarc.fr

Furthermore, other glandular tissues have been shown to be affected:

Preputial Gland: In male rats, an increased combined incidence of benign and malignant tumors (adenoma, papilloma, and carcinoma) of the preputial gland has been observed. nih.gov

Clitoral Gland: Female rats exhibited an increased incidence of squamous-cell or sebaceous carcinomas of the clitoral gland. nih.govnih.gov

Pituitary Gland: Tumors of the pituitary gland were also observed in female rats exposed to this compound. nih.govnih.gov

The mechanisms underlying the development of tumors in these various glandular tissues are not fully understood, but it is clear that this compound exhibits a broad carcinogenic potential affecting multiple glandular sites in experimental animals. nih.gov

Hepatic and Renal Responses in Experimental Models

The liver and kidneys are also affected by this compound, primarily through metabolic processes and potential for binding to cellular components.

Hepatic Responses: Incubation of rat liver microsomes with radiolabeled 2,4-diaminoanisole led to the formation of products that covalently bind to microsomal proteins. iarc.fr This binding is dependent on cytochrome P450 enzymes. iarc.fr While this compound alone did not induce liver tumors, it may enhance the incidence of liver tumors produced by other carcinogens. iarc.fr

Renal Responses: Similar to the liver, kidney microsomes also facilitate the covalent binding of 2,4-diaminoanisole metabolites to proteins. iarc.fr In long-term studies, renal pigmentation has been observed in rats. iarc.fr Chronic renal disease development was accelerated in rats fed 2,4-diaminotoluene, a related compound. who.int

These findings suggest that the liver and kidneys are involved in the metabolism of this compound, which can lead to the formation of reactive metabolites capable of binding to cellular macromolecules, a process often associated with chemical toxicity and carcinogenesis. iarc.frwho.int

Table 2: Summary of Organ-Specific Carcinogenic Effects of this compound in Rodents

| Organ | Species | Sex | Tumor Type |

| Thyroid Gland | Rat | Male & Female | Follicular-cell Carcinoma, Papillary Adenocarcinoma, Cystadenocarcinoma, C-cell Tumors |

| Thyroid Gland | Mouse | Male & Female | Follicular-cell Adenoma, Follicular-cell Carcinoma |

| Mammary Gland | Rat | Female | Adenocarcinoma |

| Zymbal Gland | Rat | Male & Female | Squamous-cell Carcinoma, Sebaceous Adenocarcinoma |

| Preputial Gland | Rat | Male | Adenoma, Papilloma, Carcinoma |

| Clitoral Gland | Rat | Female | Squamous-cell Carcinoma, Sebaceous Carcinoma |

| Pituitary Gland | Rat | Female | Tumors |

| Skin | Rat | Male | Squamous-cell Carcinoma, Basal-cell Carcinoma, Sebaceous Adenocarcinoma |

Data compiled from various long-term feeding studies in Fischer 344 rats and B6C3F1 mice. nih.govnih.govleadscope.com

Risk Assessment Methodologies and Regulatory Science for 2,4 Diaminoanisole Sulfate

Hazard Identification and Carcinogen Classification by International Bodies

The International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) are primary international bodies responsible for classifying the carcinogenicity of chemical substances. Their evaluations of 2,4-Diaminoanisole (B165692) and its salts are pivotal in informing regulatory actions worldwide.

The IARC has classified 2,4-Diaminoanisole as a Group 2B carcinogen , meaning it is "possibly carcinogenic to humans". nih.govepa.gov This classification is based on sufficient evidence of carcinogenicity in experimental animals, while the evidence in humans is considered inadequate. nih.govnj.gov The IARC's Group 2B is utilized when there is limited evidence of carcinogenicity in humans and less than sufficient evidence in experimental animals, or in cases like this compound, where there is inadequate evidence in humans but sufficient evidence in experimental animals. epa.govnih.gov

Similarly, the NTP has concluded that 2,4-Diaminoanisole sulfate (B86663) is "reasonably anticipated to be a human carcinogen" . aiha.orgservice.gov.ukosha.gov This determination is founded on sufficient evidence of carcinogenicity from studies in experimental animals. aiha.org The NTP's criteria for this classification include limited evidence from human studies or sufficient evidence from animal studies. publisso.detandfonline.com The NTP's process involves a multi-step review of scientific evidence, including data on dose-response, exposure routes, and metabolism, to classify a substance's cancer-causing potential. www.gov.ukeuropa.eucdc.gov

Studies in experimental animals have demonstrated that oral exposure to 2,4-Diaminoanisole sulfate can lead to various types of tumors. In rats, it has been shown to cause cancer in the thyroid gland, Zymbal gland, skin, preputial gland, clitoral gland, and mammary gland. aiha.orgcase.edu In mice, it has been linked to an increased incidence of thyroid gland tumors. aiha.org

| International Body | Classification | Basis for Classification |

|---|---|---|

| International Agency for Research on Cancer (IARC) | Group 2B: Possibly carcinogenic to humans | Sufficient evidence in experimental animals, inadequate evidence in humans. nih.govepa.govnj.gov |

| National Toxicology Program (NTP) | Reasonably anticipated to be a human carcinogen | Sufficient evidence of carcinogenicity from studies in experimental animals. aiha.orgservice.gov.ukosha.gov |

National Regulatory Frameworks and Restrictions on Use

The classifications by IARC and NTP have prompted various countries and regions to establish regulatory frameworks and restrictions on the use of this compound, particularly in consumer products like hair dyes.

In the European Union , 2,4-Diaminoanisole and its salts have been banned from use in cosmetic products since 1978. publisso.de Furthermore, under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulations, the substance is restricted in textiles and other articles that may come into contact with the skin, with a maximum concentration limit of 30 mg/kg. case.eduservice.gov.ukwv.gov The European Chemicals Agency (ECHA) has harmonized the classification and labeling of 4-methoxy-m-phenylenediammonium sulphate (this compound), identifying it as a substance that may cause cancer. cdc.gov

The United States Food and Drug Administration (FDA) issued a regulation requiring a warning label on all hair dye products containing 2,4-Diaminoanisole or its sulfate. nj.govtandfonline.comresearchgate.net The mandated warning stated that the product contains an ingredient that can penetrate the skin and has been determined to cause cancer in laboratory animals. nj.govtandfonline.com Following this, the cosmetic industry voluntarily ceased using these ingredients in their formulations around 1980. europa.eu

Several European nations have independently classified 2,4-diaminoanisole as a carcinogen, including Finland , Germany , Sweden , and Switzerland . publisso.de In Sweden, there is a specific requirement to obtain a permit from the Swedish Work Environment Authority for handling this substance. nih.govCanada also lists 2,4-diaminoanisole and its sulfate as prohibited for use in cosmetic products. nih.gov

| Country/Region | Regulatory Action |

|---|---|

| European Union | Banned in cosmetic products; Restricted in textiles under REACH. publisso.decase.edu |

| USA (FDA) | Required warning label on hair dyes, leading to voluntary removal from products. tandfonline.comresearchgate.neteuropa.eu |

| Finland | Classified as a carcinogen. publisso.de |

| Germany | Classified as a carcinogen. publisso.de |

| Sweden | Classified as a carcinogen; permit required for handling. publisso.denih.gov |

| Switzerland | Classified as a carcinogen. publisso.de |

| Canada | Prohibited in cosmetic products. nih.gov |

Methodologies for Occupational and Environmental Exposure Assessment

Assessing exposure to this compound in occupational and environmental settings is crucial for risk management. The primary routes of potential human exposure are through dermal contact and inhalation. nih.govnih.gov While specific exposure monitoring methods for this compound are not extensively detailed, general methodologies for aromatic amines are applicable.

Occupational exposure assessment typically involves a combination of air monitoring and biological monitoring.

Air Sampling: This can be conducted using both personal and stationary sampling methods to determine the concentration of the substance in the workplace air. publisso.de For aromatic amines, a common method involves drawing a defined volume of air through an acid-impregnated filter. publisso.deresearchgate.net The collected sample is then desorbed and analyzed, often using techniques like gas chromatography with a mass selective detector (GC-MS). publisso.deresearchgate.net

Biological Monitoring: This involves the analysis of biological samples, such as urine, to assess the amount of the chemical or its metabolites in the body. nih.govtandfonline.com Urinary analysis is a common method to monitor clearance of aromatic amines in industrial workers. nih.govtandfonline.com This can provide a more integrated measure of exposure from all routes, including skin absorption. nih.gov

Environmental exposure assessment focuses on identifying potential pathways through which the general population might be exposed. Historically, the primary source of environmental exposure for the general public was through the use of hair dyes containing this compound. nih.gov The U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory tracks releases of certain chemicals into the environment, although significant releases of this compound have not been recently reported. nih.gov

Scientific Principles Guiding Risk Management Decisions for Carcinogenic Substances

The management of risks associated with carcinogenic substances like this compound is guided by a set of scientific principles and a structured risk assessment process. This process is generally consistent across major regulatory bodies such as the EPA, IARC, and NTP. epa.goviarc.frfederalregister.gov

The risk assessment paradigm involves four key steps:

Hazard Identification: Determining whether a substance can cause cancer. epa.govwho.int For this compound, this has been established through animal studies by IARC and NTP. nih.govaiha.org

Dose-Response Assessment: Characterizing the relationship between the dose of the substance and the incidence of cancer. epa.govwho.int

Exposure Assessment: Evaluating the extent of human exposure. epa.govwho.int

Risk Characterization: Integrating the information from the previous steps to describe the nature and magnitude of the human risk. epa.govwho.int

A core principle in managing exposure to carcinogens is the ALARA (As Low As Reasonably Practicable) principle. service.gov.ukwww.gov.uk This is particularly applied to genotoxic carcinogens, for which it is assumed that no threshold of effect exists. service.gov.uk The goal is to minimize exposure to the lowest feasible level. nj.govwv.gov

For genotoxic carcinogens where exposure is unavoidable, the Margin of Exposure (MOE) approach may be used. service.gov.ukwww.gov.uk The MOE is the ratio of a point of departure (POD), such as the benchmark dose lower confidence limit (BMDL10) from animal studies, to the estimated human exposure. service.gov.uk A larger MOE generally indicates a lower level of concern. www.gov.ukbund.de

For non-genotoxic carcinogens, where a threshold for carcinogenic effects is believed to exist, Health-Based Guidance Values (HBGVs) , such as an Acceptable Daily Intake (ADI) or a Tolerable Daily Intake (TDI), may be established. service.gov.ukservice.gov.uk

Regulatory agencies like the U.S. Occupational Safety and Health Administration (OSHA) and NIOSH establish policies and may set exposure limits for occupational carcinogens. osha.govcdc.govcdc.gov These risk management decisions are based on a comprehensive evaluation of the scientific evidence and aim to protect public and occupational health. nih.govcdc.govnih.govnih.gov

Advanced Research Directions and Emerging Methodologies for 2,4 Diaminoanisole Sulfate

Molecular Epidemiology Approaches for Exposure-Response Linkages in Human Populations

Molecular epidemiology is a field that integrates molecular biology with traditional epidemiological research to investigate the link between exposure to environmental agents and the risk of disease. In the context of 2,4-Diaminoanisole (B165692) sulfate (B86663) (2,4-DAA sulfate), a compound formerly used in hair dyes, molecular epidemiology could provide crucial insights into its potential human health effects. nih.govnih.gov Although no epidemiological studies have specifically evaluated the cancer risk in humans from direct exposure to 2,4-diaminoanisole sulfate, studies on professional users of hair dyes, such as hairdressers and cosmetologists, have been conducted. nih.govcdc.gov These occupational groups may have experienced exposure to this compound. cdc.goviarc.fr

Future molecular epidemiology studies could focus on developing and utilizing biomarkers to establish a clearer link between 2,4-DAA sulfate exposure and biological responses. Arylamine-hemoglobin adducts, for instance, have been successfully used as biomarkers to monitor occupational and environmental exposure to other aromatic amines and to assess the risk of bladder cancer. nih.gov While 2,4-DAA is an aromatic amine, the utility of its hemoglobin adducts as a reliable biomarker needs further investigation. nih.gov Alternative biomarkers, such as urinary metabolites, DNA adducts, and serum albumin adducts, could also be explored for their potential in assessing human exposure to 2,4-DAA. nih.gov

The National Institute for Occupational Safety and Health (NIOSH) estimated that in the 1970s, as many as 400,000 workers, primarily hairdressers and cosmetologists, were potentially exposed to 2,4-diaminoanisole. iarc.fr This historical exposure provides a basis for retrospective cohort studies. By analyzing biological samples from these individuals, if available, researchers could potentially quantify exposure levels and correlate them with health outcomes. Such studies would be invaluable in understanding the long-term health risks associated with this compound.

In Silico Modeling for Structure-Activity Relationships and Prediction of Toxicity

In silico modeling, which uses computer-based simulations, is a powerful tool for predicting the toxicity of chemical compounds and understanding their structure-activity relationships (SARs). SARs link the chemical structure of a molecule to its biological activity. For this compound, in silico models can help predict its potential for toxicity and carcinogenicity based on its structural features.

The development of Quantitative Structure-Activity Relationship (QSAR) models is a key aspect of in silico toxicology. europa.eu These models use statistical methods to correlate chemical structures with toxicological endpoints. For aromatic amines, QSAR models can be trained on existing data to predict the carcinogenicity of new or untested compounds. nih.gov By comparing the structural features of 2,4-diaminoanisole with those of other known carcinogenic aromatic amines, it is possible to infer its potential to cause harm. lsu.edu

The U.S. Environmental Protection Agency (EPA) utilizes such predictive models for new and existing chemical evaluations. lsu.edu These computational approaches can prioritize chemicals for further in vitro testing, such as in the high-throughput steroidogenesis assay (HT-H295R), to evaluate their effects on hormone synthesis. nih.gov While specific in silico studies focusing solely on this compound are not extensively detailed in the provided results, the methodologies exist to perform such analyses. These would involve using the compound's structure to predict its interaction with biological targets and its potential to induce adverse outcomes.

Omics Technologies in Mechanistic Toxicology (e.g., Proteomics for Covalent Binding Studies)

Omics technologies, such as proteomics, transcriptomics, and metabolomics, offer a comprehensive view of the molecular changes that occur within an organism following exposure to a toxic substance. numberanalytics.com These technologies are instrumental in elucidating the mechanisms of toxicity for compounds like this compound.